

# discovery and synthesis of TKL-IN-2

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## Compound of Interest

Compound Name: TKL-IN-2

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An In-Depth Technical Guide to the Discovery and Synthesis of the Tousled-Like Kinase 2 (TLK2) Inhibitor, UNC-CA2-103

Disclaimer: The specific compound "**TKL-IN-2**" was not found in publicly available scientific literature. Based on the nomenclature, it is highly probable that "TKL" refers to Tousled-like Kinase. This guide focuses on UNC-CA2-103, a potent and selective inhibitor of Tousled-like Kinase 2 (TLK2), which aligns with the likely target of the user's request.

## Introduction

Tousled-like kinase 2 (TLK2) is a serine/threonine kinase that plays a crucial role in the regulation of chromatin assembly, DNA replication, and the DNA damage response.[1] Its activity is highest during the S-phase of the cell cycle, where it phosphorylates the histone chaperone ASF1.[1] Given its role in fundamental cellular processes, dysregulation of TLK2 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2]

The development of potent and selective inhibitors for TLK2 is essential for elucidating its biological functions and for its validation as a drug target. Early efforts to modulate TLK2 activity were limited to broad-spectrum kinase inhibitors.[1] A focused effort to develop narrow-spectrum TLK2 inhibitors led to the discovery of the oxindole scaffold as a promising starting point.[3] Through systematic chemical optimization, guided by quantitative structure-activity relationship (QSAR) analysis, kinome profiling, and structural biology, a series of potent and selective TLK2 inhibitors were developed.[3] Among these, UNC-CA2-103 (also referred to as

compound 128) emerged as a highly potent and selective chemical tool for studying TLK2 biology.<sup>[3]</sup>

## Quantitative Data

The inhibitory activity of UNC-CA2-103 against TLK2 was determined through in vitro kinase assays. The following table summarizes the key quantitative data for this compound.

Compound Name	Target Kinase	IC50 (nM)	Assay Method	Reference
UNC-CA2-103	TLK2	18	Kinase-Glo	<sup>[3]</sup> <sup>[4]</sup>

## Experimental Protocols

### Synthesis of UNC-CA2-103

The synthesis of UNC-CA2-103 and its analogs was achieved through a multi-step synthetic route starting from substituted oxindoles. The general synthetic scheme is as follows:

General Synthesis of Oxindole Analogs:

A two-step procedure was utilized for the synthesis of many of the oxindole analogs.

- **Friedel–Crafts Acylation:** Unsubstituted oxindole is treated with aluminum (III) chloride and the corresponding acid chloride in dichloromethane to yield 5-position ketone substituted products.
- **Condensation:** The ketone products are then treated with the corresponding aldehyde and piperidine under reflux to afford the final condensation products.

While the specific, detailed synthesis of UNC-CA2-103 (compound 128) is part of a larger library, the general methods are described in the relevant literature.<sup>[1]</sup> For the exact step-by-step protocol, consultation of the supplementary information of the primary publication is recommended.

### In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The potency of UNC-CA2-103 against TLK2 was determined using the Kinase-Glo® luminescent kinase assay platform.

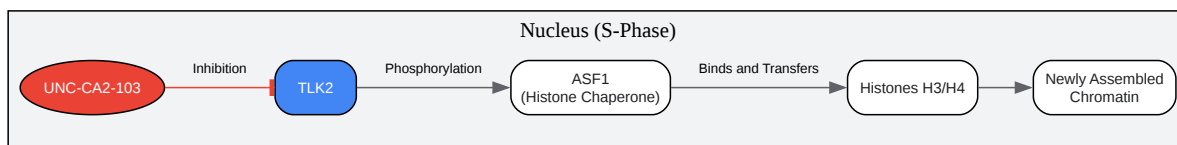
#### Protocol Outline:

- **Reagent Preparation:** Recombinant TLK2 enzyme, substrate (e.g., a generic kinase substrate), and ATP are prepared in a kinase assay buffer. The test compound, UNC-CA2-103, is prepared in a series of dilutions.
- **Kinase Reaction:** The TLK2 enzyme is incubated with the various concentrations of UNC-CA2-103 for a predetermined period at room temperature. The kinase reaction is initiated by the addition of the substrate and ATP mixture.
- **Luminescence Detection:** After the kinase reaction has proceeded for a set time, the Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, producing a luminescent signal.
- **Data Analysis:** The luminescent signal is inversely proportional to the kinase activity. The data is plotted as the percentage of kinase inhibition versus the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated from the resulting dose-response curve.

## Visualizations

### TLK2 Signaling Pathway

The following diagram illustrates the central role of TLK2 in the chromatin assembly pathway.

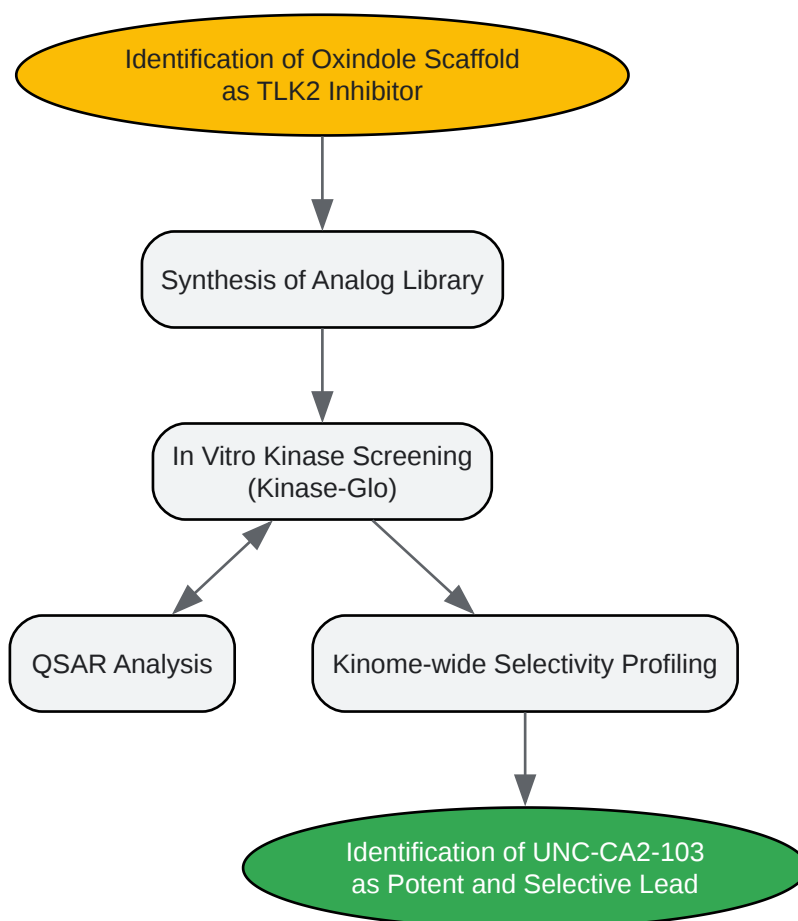


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Caption: TLK2 phosphorylates ASF1 to promote chromatin assembly.

## Workflow for the Discovery of UNC-CA2-103

The logical workflow for the identification and characterization of UNC-CA2-103 is depicted below.



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Caption: Workflow for UNC-CA2-103 discovery and optimization.

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## References

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